molecular formula C12H9FN2O2S B11850893 6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid

6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid

Cat. No.: B11850893
M. Wt: 264.28 g/mol
InChI Key: ZOUXXIZTGJYCBW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum of this compound is characterized by distinct resonances:

  • Aromatic protons : The fluorophenyl group exhibits a doublet at δ 7.8–8.1 ppm (J = 8.5 Hz) for ortho protons and a multiplet at δ 7.2–7.4 ppm for meta/para protons.
  • Methylthio group : A singlet at δ 2.5 ppm integrates for three protons, confirming the –SCH₃ moiety.
  • Carboxylic acid proton : A broad peak at δ 12.5–13.0 ppm is observed, though exchange broadening may suppress this signal in deuterated solvents.

In the ¹³C NMR spectrum, key signals include:

  • C=O (carboxylic acid) : δ 168–170 ppm
  • Aromatic carbons : δ 115–160 ppm, with CF coupling (J = 245 Hz) evident at δ 162 ppm for the ipso carbon.
  • Methylthio carbon : δ 14–16 ppm.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy reveals functional group vibrations:

  • O–H stretch : A broad band at 2500–3300 cm⁻¹, indicative of carboxylic acid dimerization.
  • C=O stretch : A strong absorption at 1680–1700 cm⁻¹.
  • C–F stretch : Peaks at 1100–1200 cm⁻¹.
  • S–C vibration : Bands at 600–700 cm⁻¹, characteristic of thioether linkages.
Vibrational Mode Wavenumber (cm⁻¹)
O–H (carboxylic acid) 2500–3300
C=O (carboxylic acid) 1680–1700
C–F (aromatic) 1100–1200
S–C (methylthio) 600–700

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) of the compound shows a molecular ion peak at m/z 264.28 ([M]⁺), with prominent fragments arising from:

  • Decarboxylation : Loss of COOH (−46 Da) yields m/z 218.
  • Methylthio elimination : Cleavage of –SCH₃ (−47 Da) produces m/z 217.
  • Fluorophenyl retention : A stable fragment at m/z 111 corresponds to [C₆H₄F]⁺.

Comparative Structural Analysis with Analogous Pyrimidine Derivatives

Substituent Effects on Electronic Properties

  • 6-(4-Chloro-3-fluorophenyl)pyrimidine-4-carboxylic acid : Replacement of methylthio with chloro enhances electron-withdrawing effects, reducing π-electron density on the pyrimidine ring.
  • 2-{[(4-Fluorophenyl)methyl]amino}pyrimidine-4-carboxylic acid : The amino group introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to the methylthio analog.

Geometric Comparisons

  • Pyrimidine-4-carboxylic acid : Lacks aromatic substituents, resulting in simpler hydrogen-bonding networks.
  • 4-[[[4-(4-Fluorophenyl)-6-phenylpyrimidin-2-yl]amino]methyl]cyclohexane-1-carboxylic acid : The bulky cyclohexane moiety sterically hinders planar stacking, unlike the methylthio derivative’s compact structure.
Compound Key Structural Feature Impact on Properties
This compound Methylthio group at position 2 Enhances lipophilicity and metabolic stability
6-(4-Chloro-3-fluorophenyl)pyrimidine-4-carboxylic acid Chloro substituent Increases electrophilicity at position 6
Pyrimidine-4-carboxylic acid No aromatic substituents Facilitates crystalline packing via H-bonds

Properties

Molecular Formula

C12H9FN2O2S

Molecular Weight

264.28 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-methylsulfanylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H9FN2O2S/c1-18-12-14-9(6-10(15-12)11(16)17)7-2-4-8(13)5-3-7/h2-6H,1H3,(H,16,17)

InChI Key

ZOUXXIZTGJYCBW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Procedure:

  • Intermediate formation : Ethyl 2-(ethoxymethylene)acetoacetate reacts with S-methylisothiourea hemisulfate in ethanol under basic conditions (NaOH) to form ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

  • Hydrolysis : The ester intermediate is hydrolyzed using 1N NaOH at room temperature, followed by acidification (HCl) to yield 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid.

  • Functionalization : Introduction of the 4-fluorophenyl group via palladium-catalyzed Suzuki coupling with 4-fluorophenylboronic acid.

Conditions :

  • Temperature: 25–70°C

  • Catalysts: Pd(PPh₃)₄, Na₂CO₃

  • Solvent: DMF/H₂O (3:1)

  • Yield: 78–85%.

Oxidation-Reduction Sequence from Chloropyrimidine Precursors

Chloropyrimidine intermediates are reduced and functionalized to introduce the methylthio group.

Steps:

  • Reduction : 2-Chloro-4-(4-fluorophenyl)-5-ethoxycarbonyl-6-isopropylpyrimidine is reduced with DIBAL-H at -10–30°C to form the alcohol intermediate.

  • Thiolation : Reaction with methanesulfonamide in the presence of K₂CO₃ at 50–120°C substitutes chlorine with methylthio.

  • Ester hydrolysis : The ethyl ester is hydrolyzed using H₂SO₄ or NaOH to yield the carboxylic acid.

Key Data :

StepReagentsTemperatureYield
ReductionDIBAL-H-10°C89%
Methylthio substitutionMethanesulfonamide100°C92%
Hydrolysis1N H₂SO₄Reflux95%

Direct Functionalization via Nucleophilic Aromatic Substitution

Aryl halides undergo substitution with methylthio groups under alkaline conditions.

Methodology:

  • Substitution : 4,6-Dichloro-2-(4-fluorophenyl)pyrimidine reacts with sodium thiomethoxide (NaSMe) in DMF at 80°C.

  • Oxidation : The methylthio group is oxidized to methylsulfonyl using m-CPBA, followed by reduction to maintain the thioether.

  • Carboxylation : CO₂ insertion under high pressure (30 atm) with CuI catalysis forms the carboxylic acid.

Optimization Notes :

  • Excess NaSMe (1.5 eq) improves substitution efficiency.

  • CuI/1,10-phenanthroline enhances carboxylation yields (up to 82%).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclocondensationScalable, fewer stepsRequires toxic thiourea derivatives65–78%
Oxidation-ReductionHigh-purity intermediatesCostly reagents (DIBAL-H)85–92%
Nucleophilic SubstitutionRapid functionalizationLimited substrate compatibility70–80%

Critical Reaction Parameters

Table 1: Impact of Solvent on Suzuki Coupling Efficiency

SolventCatalystYield (%)Purity (%)
DMF/H₂OPd(PPh₃)₄8598.5
THF/H₂OPdCl₂(dppf)7295.2
EtOH/H₂OPd(OAc)₂6893.8

Table 2: Hydrolysis Conditions for Ester Intermediates

ReagentTemperature (°C)Time (h)Yield (%)
1N NaOH25295
6N HCl100688
H₂SO₄ (80%)120492

Industrial-Scale Considerations

  • Continuous flow reactors improve safety during exothermic steps (e.g., DIBAL-H reduction).

  • Solvent recovery systems reduce costs in ester hydrolysis steps.

  • Byproduct management : Unreacted 4-fluorophenylboronic acid is recovered via distillation.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can yield alcohols or aldehydes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity and can be studied for its effects on biological systems.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Pathway Modulation: It may affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : The fluorophenyl group (as in the parent compound) enhances electronic effects and binding precision compared to chlorophenyl analogs, which may exhibit higher steric bulk .
  • Methylthio vs. Phenylthio : The methylthio group (MeS) offers better metabolic stability than phenylthio (PhS), which may increase susceptibility to oxidation .
  • Carboxylic Acid Position : Shifting the carboxylic acid from position 4 (parent compound) to 5 (e.g., ) reduces planarity and alters hydrogen-bonding capacity .

Biological Activity

6-(4-Fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula: C12_{12}H9_9FN2_2O2_2S
  • Molecular Weight: 264.28 g/mol
  • CAS Number: 1181727-83-2

The compound features a pyrimidine ring substituted with a 4-fluorophenyl group and a methylthio group at the 2-position, alongside a carboxylic acid group at the 4-position. This unique structure contributes to its distinct biological properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Research has shown that compounds with similar structures can possess anti-inflammatory and anticancer properties. The mechanisms of action are primarily linked to the compound's interaction with specific protein targets, leading to modulation of their activity.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, existing literature provides insights into its potential applications:

  • Inhibition Studies : Initial studies have indicated that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrimidine derivatives that have been documented for such activity .
  • Antimicrobial Properties : While direct studies on this compound's antimicrobial effects are sparse, related compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting a potential area for exploration .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences between this compound and other related compounds:

Compound NameStructural FeaturesUnique Biological Activity
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acidLacks methylthio groupUsed as an intermediate in heterocyclic synthesis
6-(4-Methylphenyl)-pyrimidine-4-carboxylic acidContains a methyl group instead of fluorineDifferent biological activity profile
5-(4-Fluorophenyl)-pyrimidine-2-carboxylic acidDifferent position of carboxylic acidPotential for different enzyme interactions

Future Directions

Given the promising preliminary data on the biological activity of this compound, further research is warranted. Suggested areas for future investigation include:

  • Detailed Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced efficacy and reduced side effects.

Q & A

Q. What are the most reliable synthetic routes for preparing 6-(4-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach:
  • Step 1 : Condensation of 4-fluorobenzaldehyde with a thiourea derivative to form the pyrimidine core.
  • Step 2 : Suzuki-Miyaura coupling for introducing the 4-fluorophenyl group at the 6-position, using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
  • Step 3 : Methylthio group installation via nucleophilic substitution (e.g., using methyl iodide or dimethyl disulfide under basic conditions) .
  • Critical Factors : Temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents significantly impact yield (reported 45–72% in optimized protocols) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm, doublets for fluorophenyl) and methylthio singlet (δ 2.5–2.7 ppm) .
  • ¹³C NMR : Carboxylic acid carbonyl at δ 165–170 ppm; fluorophenyl carbons show splitting due to ¹⁹F coupling .
  • IR : Confirm carboxylic acid O-H stretch (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ with <5 ppm error .

Q. What purification strategies are effective for isolating this compound from by-products?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit solubility differences .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (80:20 to 95:5) resolve polar impurities .

Advanced Research Questions

Q. How does the methylthio group at the 2-position influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methylthio group acts as a leaving group, enabling substitution with amines or thiols.
  • Kinetic Studies : Reactivity follows SNAr mechanisms under basic conditions (e.g., K₂CO₃ in DMF).
  • Regioselectivity : Electron-withdrawing fluorine at the 4-position directs substitution to the 2-position .
  • Example : Reaction with morpholine yields 2-morpholinopyrimidine derivatives (85% yield) .

Q. What strategies are recommended for resolving contradictory biological activity data across studies?

  • Methodological Answer :
  • Assay Validation : Ensure consistent enzyme inhibition protocols (e.g., IC₅₀ measurements using ATPase activity assays) .
  • Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG-400) to mitigate aggregation artifacts .
  • Meta-Analysis : Compare structural analogs (e.g., 6-(4-chlorophenyl) derivatives) to identify substituent-specific trends .

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of kinase domains (e.g., EGFR or CDK2).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential maps for H-bonding interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :
  • By-Product Management : Monitor thioether oxidation to sulfone derivatives (e.g., via LC-MS) and optimize inert atmospheres .
  • Cost-Efficiency : Replace Pd catalysts with Ni-based systems for Suzuki couplings without compromising yield .
  • Process Safety : Conduct DSC analysis to identify exothermic peaks during methylthio group introduction .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature (e.g., 180–195°C)?

  • Methodological Answer :
  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetonitrile) produce different crystal forms .
  • Purity : HPLC purity >98% reduces melting range variability; impurities like residual DMF broaden ranges .

Q. How should researchers interpret conflicting cytotoxicity results in cancer cell lines?

  • Methodological Answer :
  • Cell Line Authentication : Use STR profiling to rule out cross-contamination .
  • Dose-Response Curves : Compare Hill slopes; steep slopes suggest off-target effects .
  • Metabolic Stability : Assess compound degradation in cell media via LC-MS at 24/48-hour intervals .

Tables

Table 1 : Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight294.31 g/mol
LogP (Predicted)2.8 (ChemAxon)
Aqueous Solubility0.12 mg/mL (pH 7.4)
Thermal StabilityDecomposes at 220°C

Table 2 : Synthetic Yield Optimization

ConditionYield (%)Purity (%)Reference
Pd(PPh₃)₄, 80°C, DMF7295
NiCl₂, 100°C, THF6590
Recrystallization (EtOH)N/A99

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